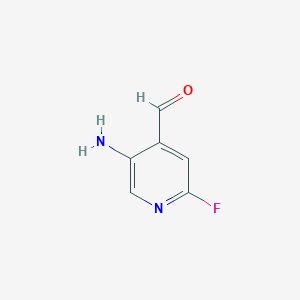
(R)-2-Methyl-N-(m-tolyl)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide is a chiral sulfinamide compound that has gained attention in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with m-tolyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of ®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinamide nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfinamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide is widely used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in various reactions makes it a valuable tool for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. Its chiral nature allows researchers to investigate the stereochemical aspects of biological processes.
Medicine
In medicinal chemistry, ®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide is explored for its potential therapeutic applications. It serves as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for various applications, including the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of ®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function. The chiral nature of the compound allows it to selectively interact with enantiomerically pure targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Methyl-N-(m-tolyl)propane-2-sulfinamide
- ®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide
- ®-2-Methyl-N-(o-tolyl)propane-2-sulfinamide
Uniqueness
®-2-Methyl-N-(m-tolyl)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the m-tolyl group. This configuration imparts distinct stereochemical properties, making it a valuable compound for asymmetric synthesis and other applications. Compared to its similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, leading to unique outcomes in various research and industrial processes.
Eigenschaften
Molekularformel |
C11H17NOS |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
2-methyl-N-(3-methylphenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C11H17NOS/c1-9-6-5-7-10(8-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3 |
InChI-Schlüssel |
HXWRPRYPEZIYKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


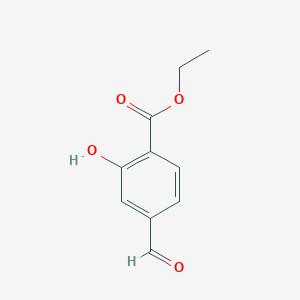

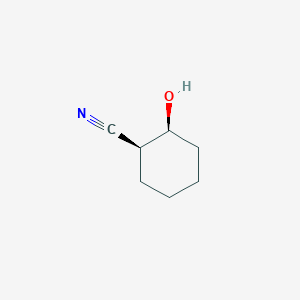

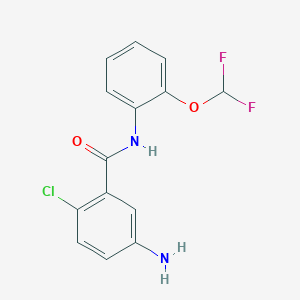
![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde](/img/structure/B13000330.png)
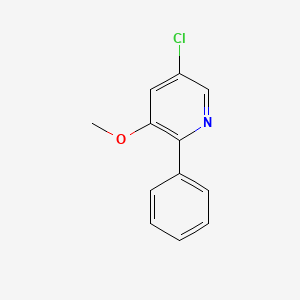
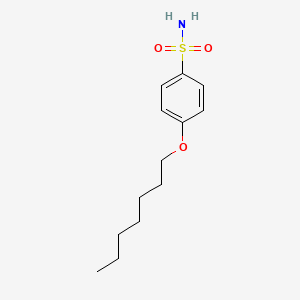
![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)
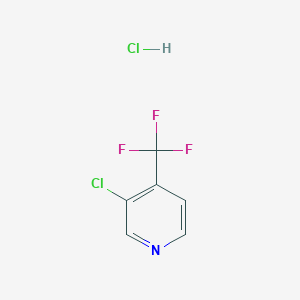
![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)
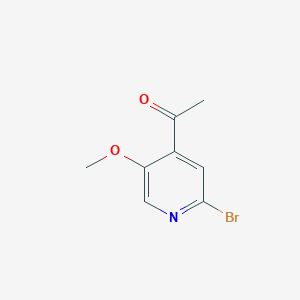
![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
